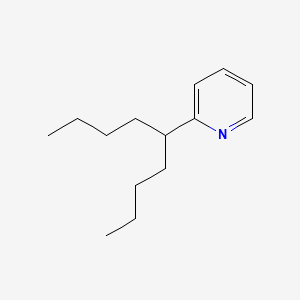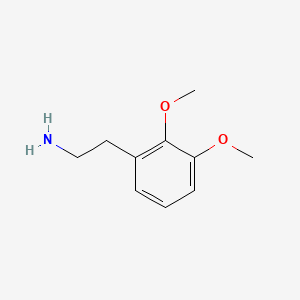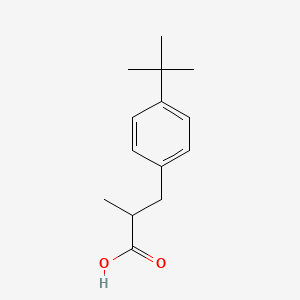
3-(4-tert-Butylphenyl)-2-methylpropanoic acid
Overview
Description
3-(4-tert-Butylphenyl)-2-methylpropanoic acid, also known as tert-butylphenylacetic acid (TBPA), is a synthetic organic compound that is used in a variety of scientific research applications. TBPA is a phenylacetic acid, which is a group of compounds that contain both an aromatic and a carboxylic acid functional group. TBPA is a white powder with a melting point of 65°C and a boiling point of 271°C. It is slightly soluble in water and soluble in many organic solvents, such as ethanol, methanol, and acetone.
Scientific Research Applications
Enantioselective Synthesis
3-Hydroxy-2-methylpropanoic acid tert-butyl ester, related to 3-(4-tert-Butylphenyl)-2-methylpropanoic acid, has been synthesized with high enantioselectivity using ruthenium-SYNPHOS®-catalyzed hydrogenation. This process is notable for its efficiency in creating useful building blocks from simple, inexpensive precursors (Jeulin et al., 2007).
Chemoselective Synthesis of Derivatives
Tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters, closely related to this compound, were used to synthesize 2H-chromene-3-carboxylic acids. This synthesis involved a one-pot process with chemoselective tandem conjugate addition, hydrolysis, and elimination steps, demonstrating an alternative method for producing 3-substituted coumarins (Faridoon et al., 2015).
Applications in DNA/Protein Binding and Anticancer Activity
A study involving Schiff base ligands, including benzylidene(4-tert-butylphenyl)amine 4-methyl ester, closely related to this compound, demonstrated potential applications in DNA/protein binding and anticancer activity. This research explored the synthesis and characterization of cyclometalated piano-stool complexes and their interaction with calf thymus DNA and bovine serum albumin, suggesting potential therapeutic applications (Mukhopadhyay et al., 2015).
Use as Matrix in Mass Spectrometry
The compound 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile, closely resembling this compound, was used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS). This application showcased its effectiveness as a nonprotic matrix for labile compounds, particularly substituted fullerenes, through its role as an electron transfer agent (Ulmer et al., 2000).
Polymer Synthesis
Research on the synthesis of highly soluble and oxygen-permeable polyimides, involving 2,2‘-bis(4‘ ‘-tert-butylphenyl)-4,4‘,5,5‘-biphenyltetracarboxylic dianhydride, which is structurally related to this compound, indicated its potential use in polymer chemistry. The study provided insights into the properties and applications of these polymers, especially in terms of their solubility and thermal stability (Kim et al., 2003).
Synthesis of Anti-Inflammatory Compounds
A study on the synthesis of β-hydroxy-β-arylpropanoic acids, structurally similar to this compound, highlighted their potential as anti-inflammatory compounds. The research focused on their synthesis and evaluation for anti-inflammatory activity, providing a basis for developing new non-steroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).
Mechanism of Action
Target of Action
It’s structurally related to 4-tert-butylphenol , which is known to interact with various proteins and enzymes in the body
Mode of Action
These interactions can alter the conformation or activity of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect lipid balance and other coa-dependent pathways contributing to energy production and the redox system
Pharmacokinetics
Its structural similarity to 4-tert-butylphenol , which is known to be soluble in basic water, suggests that it may have similar properties. The compound’s bioavailability would be influenced by these properties, as well as factors such as its stability, the presence of transport proteins, and the characteristics of the biological membranes it encounters.
Result of Action
Related compounds have been shown to affect male reproduction in rats through effects on spermatogenesis
Action Environment
The action, efficacy, and stability of 3-(4-tert-Butylphenyl)-2-methylpropanoic acid would be influenced by various environmental factors. These could include the pH and composition of the biological fluids it encounters, the presence of other compounds that could interact with it, and the temperature and pressure conditions it experiences. The compound’s stability under different conditions would also affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
3-(4-tert-Butylphenyl)-2-methylpropanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with coenzyme A (CoA) conjugates, which are crucial for energy production and the redox system . The nature of these interactions involves the formation of CoA-conjugates, which can affect lipid balance and other CoA-dependent pathways . These interactions highlight the compound’s potential impact on metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact spermatogenesis in rat seminiferous tubule cultures by inhibiting late-stage spermatogenesis . This inhibition is linked to the formation of CoA-conjugates and subsequent effects on the metabolome, including lipid balance and energy production pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms CoA-conjugates, which play a role in enzyme inhibition and activation . These interactions lead to changes in gene expression and metabolic pathways, affecting cellular functions such as spermatogenesis . The compound’s ability to form these conjugates and influence metabolic processes underscores its potential as a biochemical tool.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the formation of CoA-conjugates and their accumulation can lead to long-term changes in the metabolome and cellular functions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular functions and potential toxicity. For instance, high doses of the compound have been associated with adverse effects on spermatogenesis and reproductive performance in rats . Understanding these dosage effects is crucial for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, such as CoA, affecting metabolic flux and metabolite levels . The formation of CoA-conjugates is a key aspect of its metabolic interactions, influencing lipid balance and energy production pathways . These interactions highlight the compound’s role in metabolic processes and its potential impact on cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and potential effects on cellular functions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall impact on cellular functions.
properties
IUPAC Name |
3-(4-tert-butylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-8,10H,9H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZYELZGJMFEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90985312 | |
| Record name | 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66735-04-4 | |
| Record name | Benzenepropanoic acid, 4-(1,1-dimethylethyl)-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066735044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90985312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

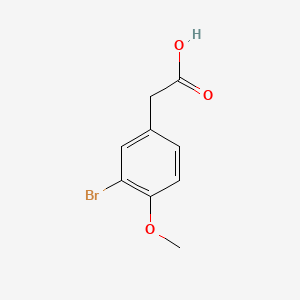
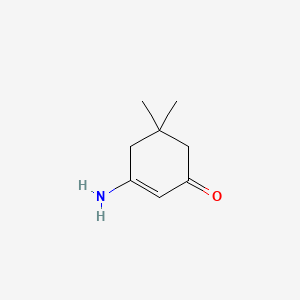

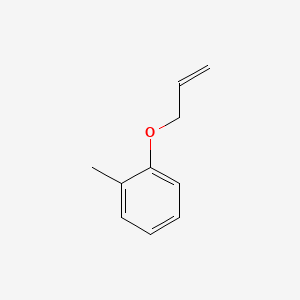
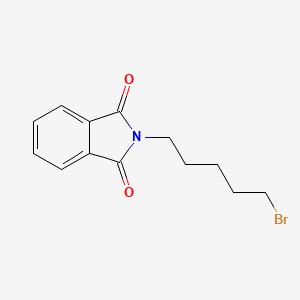
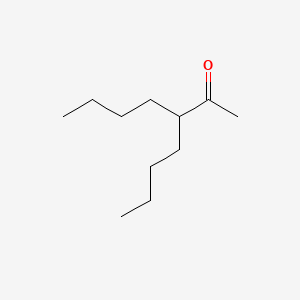
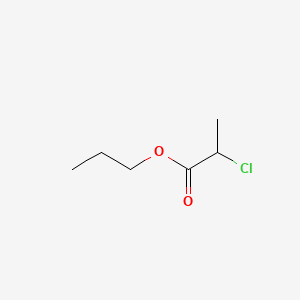
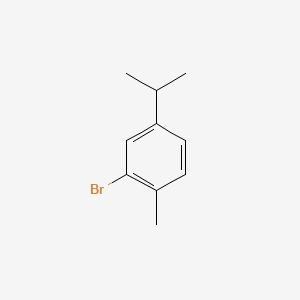
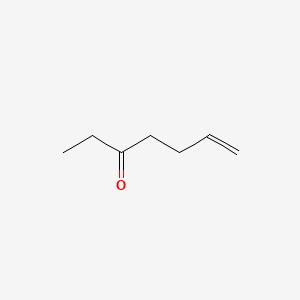

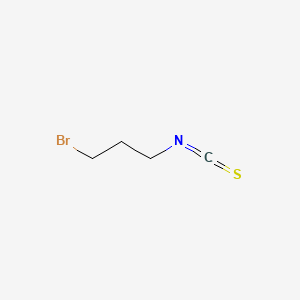
![Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione](/img/structure/B1266627.png)
